![molecular formula C21H25N5O3 B5565058 4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5565058.png)
4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine is a chemical compound that has been studied extensively in the field of medicinal chemistry. This compound has shown potential in the treatment of various diseases, including cancer and neurological disorders.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Heterocyclic Compound Formation
The compound 4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine is closely related to various heterocyclic compounds synthesized for potential therapeutic uses. One study detailed the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, aiming to explore their analgesic and anti-inflammatory properties. These synthesized compounds include a variety of heterocyclic structures such as benzodifuranyls, triazines, oxadiazepines, and thiazolopyrimidines, indicating the versatility of similar compounds in medicinal chemistry (Abu‐Hashem et al., 2020).
Receptor Antagonism for Therapeutic Targets
Another area of application involves the design and synthesis of ligands for receptor antagonism, such as 5-HT7 receptor antagonists. A series of piperazin-1-yl substituted unfused heterobiaryls, resembling the structural framework of the given compound, were synthesized to study their binding affinity towards 5-HT7 receptors. These compounds aim to uncover the structural features affecting the receptor binding and could lead to the development of new therapeutic agents for neurological disorders (Strekowski et al., 2016).
Pharmacokinetics and Drug Metabolism
Understanding the metabolism and pharmacokinetics of compounds with similar structures is crucial for drug development. A detailed study on the disposition of a dipeptidyl peptidase IV inhibitor in rats, dogs, and humans highlighted the metabolic pathways, including hydroxylation and amide hydrolysis, which are relevant for designing compounds with improved pharmacological profiles (Sharma et al., 2012).
Anti-Fatigue and Pharmacological Effects
Benzamide derivatives, including compounds with structural similarities to 4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine, have been synthesized and studied for their potential anti-fatigue effects. These compounds were evaluated in animal models, showing enhanced swimming capacity, which suggests possible applications in treating fatigue-related conditions (Wu et al., 2014).
Propiedades
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(2-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3/c27-20(16-4-5-17-18(14-16)29-15-28-17)25-12-10-24(11-13-25)19-6-7-22-21(23-19)26-8-2-1-3-9-26/h4-7,14H,1-3,8-13,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQSJWJOHTPPTGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=CC(=N2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzo[d][1,3]dioxol-5-yl(4-(2-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.